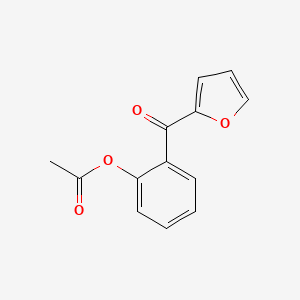

2-(2-Acetoxybenzoyl) furan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(furan-2-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-9(14)17-11-6-3-2-5-10(11)13(15)12-7-4-8-16-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDATVXQSHKNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642185 | |

| Record name | 2-(Furan-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-17-1 | |

| Record name | [2-(Acetyloxy)phenyl]-2-furanylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Furan-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of 2-(2-Acetoxybenzoyl) furan

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the synthesis and characterization of 2-(2-acetoxybenzoyl) furan. The content herein is structured to provide not only procedural steps but also the underlying scientific principles, ensuring a thorough understanding for successful replication and innovation.

Introduction: The Significance of Benzoyl Furans in Medicinal Chemistry

Benzofuran derivatives are a class of heterocyclic compounds widely found in nature and are known for their broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The furan ring, in particular, is a versatile scaffold in medicinal chemistry.[4] The introduction of a benzoyl group to the furan ring creates a backbone that is present in numerous pharmacologically active molecules. Furthermore, the presence of an acetoxy group can modulate the compound's pharmacokinetic properties, potentially acting as a prodrug that releases a biologically active molecule upon hydrolysis.

Part 1: Synthesis via Friedel-Crafts Acylation

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of furan with 2-acetoxybenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[5]

Causality Behind Experimental Choices: A Mechanistic Perspective

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[5][6] In this specific synthesis, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to activate the 2-acetoxybenzoyl chloride.[5] The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, rendering the carbonyl carbon significantly more electrophilic and facilitating the departure of the chloride ion to form the acylium ion. The electron-rich furan ring then acts as a nucleophile, attacking the acylium ion.[7] A subsequent deprotonation step restores the aromaticity of the furan ring, yielding the final product. The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to minimize potential side reactions.

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of furan.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with clear checkpoints for reaction monitoring and purification.

Materials:

-

Furan (freshly distilled)

-

2-Acetoxybenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the mixture to 0°C using an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of 2-acetoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled suspension.

-

Addition of Furan: After stirring for 15-20 minutes, add a solution of freshly distilled furan (1.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature at 0°C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate.

-

Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and 1 M HCl. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Figure 2: Experimental workflow for the synthesis of this compound.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.[8]

Spectroscopic and Analytical Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shifts (ppm) | Signals corresponding to aromatic protons of the benzoyl and furan rings, and a singlet for the acetyl methyl protons.[5][9] |

| ¹³C NMR | Chemical Shifts (ppm) | Resonances for carbonyl carbons (ester and ketone), aromatic carbons, and the acetyl methyl carbon.[5][9] |

| Mass Spectrometry | Molecular Ion Peak (m/z) | A peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[10][11][12] |

| Infrared Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorption bands for C=O stretching (ester and ketone), C-O stretching, and aromatic C-H stretching.[13][14][15][16] |

| Melting Point | (°C) | A sharp and defined melting point range indicates high purity. For the related compound 2-acetylfuran, the melting point is 30°C.[17][18] |

Detailed Methodologies for Characterization

-

NMR Spectroscopy (¹H and ¹³C):

-

Protocol: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) and acquire the spectra using a high-field NMR spectrometer.[19]

-

Trustworthiness: The chemical shifts, integration, and coupling patterns provide a detailed map of the molecule's proton and carbon framework, allowing for unambiguous structure determination.[9]

-

-

Mass Spectrometry:

-

Protocol: Introduce a dilute solution of the sample into a mass spectrometer, often using techniques like electrospray ionization (ESI) or electron ionization (EI).[19][20]

-

Trustworthiness: The accurate mass measurement of the molecular ion confirms the elemental composition. Fragmentation analysis provides corroborating evidence for the proposed structure.[12][21]

-

-

Infrared (IR) Spectroscopy:

-

Protocol: The IR spectrum can be obtained from a neat sample (if liquid), a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.[19]

-

Trustworthiness: The presence and position of characteristic absorption bands for functional groups (e.g., carbonyls, esters, aromatic rings) confirm their presence in the molecule.[13][22][23]

-

-

Melting Point Analysis:

-

Protocol: A small amount of the crystalline solid is packed into a capillary tube and heated in a melting point apparatus to determine the range over which it melts.

-

Trustworthiness: A narrow melting point range is a strong indicator of the compound's purity.

-

Figure 3: A comprehensive workflow for the characterization of this compound.

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of this compound, grounded in established chemical principles. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently synthesize and characterize this and related compounds, paving the way for further investigation into their potential applications in drug development and other scientific fields.

References

-

ResearchGate. Solvent-free Friedel-Craft acylation of furan with acetic anhydride. Available at: [Link]

- Google Patents. CN102702143B - Method for preparing 2-acetylfuran.

-

ResearchGate. Synthesis of 2-arylbenzo[b]furan derivatives. Available at: [Link]

-

Chemguide. friedel-crafts acylation of benzene. Available at: [Link]

-

ResearchGate. Synthesis of 2-acetyl benzofuran 164. Available at: [Link]

-

YouTube. Friedel-Crafts acylation. Available at: [Link]

-

National Institutes of Health. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

-

National Institutes of Health. 2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem. Available at: [Link]

-

The Automated Topology Builder. 2-acetylbenzo[b]furan | C10H8O2 | MD Topology | NMR | X-Ray. Available at: [Link]

-

MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

-

National Institutes of Health. Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Available at: [Link]

- Google Patents. CN101357910A - Method for synthesizing 2-acetylfuran.

-

Royal Society of Chemistry. 1131. Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans. Available at: [Link]

-

ResearchGate. An Update on Natural Occurrence and Biological Activity of Benzofurans. Available at: [Link]

-

NCHU Institutional Repository. regioselective friedel-crafts acylation with. Available at: [Link]

-

Human Metabolome Database. Showing metabocard for 2-Acetylfuran (HMDB0033127). Available at: [Link]

-

ResearchGate. Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Available at: [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]

-

International Journal of Advanced Biological and Biomedical Research. Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

-

ResearchGate. (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]

-

ResearchGate. Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan | Request PDF. Available at: [Link]

-

ACS Publications. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. Available at: [Link]

-

National Institute of Standards and Technology. Furan - the NIST WebBook. Available at: [Link]

-

Wikipedia. 2-Acetylfuran. Available at: [Link]

-

National Institutes of Health. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PMC. Available at: [Link]

-

National Institutes of Health. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Available at: [Link]

-

Semantic Scholar. ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Available at: [Link]

-

National Institutes of Health. 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Available at: [Link]

-

National Institutes of Health. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijabbr.com [ijabbr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile─A Highly Polar Substituted Furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1131. Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]

- 16. ecommons.udayton.edu [ecommons.udayton.edu]

- 17. hmdb.ca [hmdb.ca]

- 18. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Furan [webbook.nist.gov]

An In-Depth Technical Guide to the Physicochemical and Reactive Properties of 2-(2-Acetoxybenzoyl) furan

Introduction

In the landscape of modern medicinal chemistry and materials science, furan-containing scaffolds are of paramount importance, offering a versatile platform for the design of novel therapeutic agents and functional materials. Among these, 2-(2-acetoxybenzoyl) furan emerges as a molecule of significant interest, integrating the reactive and electronically rich furan moiety with the well-established pharmacophore of the acetoxybenzoyl group, reminiscent of aspirin's core structure. This guide provides a comprehensive technical overview of the physical, chemical, and reactive properties of this compound, tailored for researchers, scientists, and professionals in drug development. Our exploration is grounded in established chemical principles and data from analogous structures, providing a robust framework for understanding and utilizing this compound.

Molecular Structure and Identification

This compound is a ketone with a furan ring attached at the 2-position to the carbonyl carbon of a benzoyl group. The benzoyl ring is substituted at the ortho-position with an acetoxy group.

Systematic Name: 2-(Furan-2-carbonyl)phenyl acetate Molecular Formula: C₁₃H₁₀O₄ Molecular Weight: 230.22 g/mol CAS Number: 898766-17-1

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Predicted Value/Information | Basis of Prediction |

| Appearance | Likely a white to off-white crystalline solid. | Based on the typical appearance of aromatic ketones and esters. |

| Melting Point | Estimated to be in the range of 80-120 °C. | Comparison with the melting points of 2-acetylfuran (~30 °C) and 2-benzoylbenzofuran (no data, but expected to be a solid). The larger, more rigid structure of the target molecule suggests a higher melting point. |

| Boiling Point | Expected to be >300 °C at atmospheric pressure. | High molecular weight and polar functional groups suggest a high boiling point. Decomposition may occur at the boiling point. |

| Solubility | Insoluble in water. Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and THF. | The molecule is largely nonpolar, but the ketone and ester groups provide some polarity, allowing for solubility in a range of organic solvents. |

| pKa | Not applicable (no readily ionizable protons). | The molecule lacks acidic or basic functional groups that would ionize under typical aqueous conditions. |

Spectroscopic Profile (Predicted)

The spectroscopic data for this compound can be predicted by analyzing the expected signals from its constituent functional groups.

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)

-

Furan Protons:

-

H5': ~7.6-7.8 ppm (dd, J ≈ 1.8, 0.9 Hz). This proton is deshielded by the adjacent oxygen and the carbonyl group.

-

H3': ~7.2-7.4 ppm (dd, J ≈ 3.5, 0.9 Hz).

-

H4': ~6.5-6.7 ppm (dd, J ≈ 3.5, 1.8 Hz).

-

-

Benzoyl Protons:

-

A complex multiplet pattern between ~7.2 and 8.0 ppm, corresponding to the four protons on the benzene ring. The ortho-acetoxy group will influence the chemical shifts.

-

-

Acetoxy Protons:

-

A sharp singlet at ~2.2-2.4 ppm, corresponding to the three methyl protons of the acetoxy group.

-

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)

-

Carbonyl Carbons:

-

Ketone carbonyl: ~185-195 ppm.

-

Ester carbonyl: ~168-172 ppm.

-

-

Furan Carbons:

-

C2': ~152 ppm.

-

C5': ~147 ppm.

-

C3': ~120 ppm.

-

C4': ~112 ppm.

-

-

Benzoyl Carbons:

-

Aromatic carbons will appear in the range of ~120-150 ppm.

-

-

Acetoxy Carbon:

-

Methyl carbon: ~21 ppm.

-

Infrared (IR) Spectroscopy (Predicted, KBr pellet)

-

C=O Stretching:

-

A strong, sharp peak around 1770 cm⁻¹ corresponding to the ester carbonyl.

-

A strong, sharp peak around 1660 cm⁻¹ corresponding to the ketone carbonyl.

-

-

C-O Stretching:

-

Strong absorptions in the 1200-1300 cm⁻¹ region for the ester C-O bonds.

-

-

Aromatic C-H Stretching:

-

Above 3000 cm⁻¹.

-

-

Aromatic C=C Stretching:

-

Peaks in the 1450-1600 cm⁻¹ region.

-

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the furan ring, the aryl ketone, and the acetoxy ester.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of the electron-withdrawing benzoyl group at the 2-position deactivates the ring towards electrophilic substitution.

-

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur, albeit under harsher conditions than for unsubstituted furan. The substitution would likely be directed to the 5-position of the furan ring.

-

Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions. The deactivating effect of the benzoyl group may reduce its reactivity in such cycloadditions.

-

Ring Opening: Furans are known to be unstable in strongly acidic conditions, which can lead to polymerization or ring-opening reactions.[1][2] Polar aprotic solvents like DMF have been shown to have a stabilizing effect on furan derivatives under such conditions.[2]

Reactivity of the Ketone

The ketone functionality can undergo typical reactions of carbonyl compounds.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The ketone is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

Reactivity of the Acetoxy Group

The acetoxy group is an ester and is therefore susceptible to hydrolysis.

-

Hydrolysis: The ester can be hydrolyzed under both acidic and basic conditions to yield the corresponding 2-(2-hydroxybenzoyl) furan and acetic acid. Basic hydrolysis (saponification) is typically irreversible and proceeds more readily than acid-catalyzed hydrolysis.

Caption: Key reactive sites of this compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of furan with 2-acetoxybenzoyl chloride. Furan is known to be sensitive to strong Lewis acids and polymerization, so milder conditions are preferable.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Furan

-

2-Acetoxybenzoyl chloride

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve furan (1.0 equivalent) in anhydrous DCM.

-

Catalyst Addition: Add boron trifluoride diethyl etherate (1.1 equivalents) to the stirred solution of furan.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Acylating Agent Addition: Dissolve 2-acetoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 2-acetoxybenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Rationale for Experimental Choices:

-

Mild Lewis Acid: Boron trifluoride diethyl etherate is chosen over stronger Lewis acids like aluminum chloride to minimize polymerization of the sensitive furan ring.[3]

-

Inert Atmosphere and Anhydrous Conditions: These are crucial to prevent the reaction of the Lewis acid and the acyl chloride with moisture.

-

Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the Friedel-Crafts acylation and prevent side reactions.

-

Aqueous Work-up with Bicarbonate: This step neutralizes the acidic catalyst and any unreacted acyl chloride.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood.

-

Avoid inhalation, ingestion, and skin contact.

-

Furan itself is a volatile and flammable liquid. Its derivatives should be handled with care, away from ignition sources.

Conclusion

This compound is a fascinating molecule with a rich potential for applications in various scientific fields. While experimental data on this specific compound is limited, a thorough understanding of its physicochemical and reactive properties can be established through the analysis of its constituent functional groups and comparison with related structures. This guide provides a solid foundation for researchers to design experiments, predict reaction outcomes, and safely handle this promising chemical entity. Further experimental investigation into its properties and biological activities is warranted and will undoubtedly unveil new opportunities for its application.

References

- Kolykhalov, D. A., Golysheva, A. N., Erokhin, K. S., Karlinskii, B. Y., & Ananikov, V. P. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2), e202401849.

- Kolykhalov, D. A., Golysheva, A. N., Erokhin, K. S., Karlinskii, B. Y., & Ananikov, V. P. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.

-

PubChem. (n.d.). 2-Benzoylbenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

- Lee, C.-F., Chen, W.-C., & Hwu, J. R. (n.d.). Regioselective Friedel-Crafts Acylation with 2-Arylfuran-3,4-dicarboxylic Acid Anhydrides and 3-Methoxycarbonyl-2-arylfuran-4-carboxylic Acid Chlorides.

- Kolykhalov, D. A., Golysheva, A. N., Erokhin, K. S., Karlinskii, B. Y., & Ananikov, V. P. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.

-

Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Retrieved from [Link]

- Lichtenwalter, M. (1936). The Friedel-Crafts Reaction with Furans. Proceedings of the Iowa Academy of Science, 43(1), Article 43.

-

Khan Academy. (2019, January 3). Friedel-Crafts acylation [Video]. YouTube. [Link]

- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for 2,3-Benzofuran. U.S. Department of Health and Human Services.

-

Wikipedia. (n.d.). Substituted benzofuran. Retrieved from [Link]

-

BMRB. (n.d.). 2-acetylbenzo[b]furan. Retrieved from [Link]

- Sahoo, H., Sahoo, L., & G. (2021). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. Journal of Luminescence, 230, 117725.

- Perekalin, V. V., & Slavachevskaya, N. M. (2025). Synthesis of 2- and 3-acetylfuran carbethoxyhydrazones and investigation of their reaction with thionyl chloride.

-

ResearchGate. (n.d.). Resonance structures of 2-acetylbenzofuran representing the loci for further electrophilic substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]

- Kolykhalov, D. A., Golysheva, A. N., Erokhin, K. S., Karlinskii, B. Y., & Ananikov, V. P. (2025). Cover Feature: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions (ChemSusChem 2/2025).

- García-Mayorga, O., et al. (2022).

Sources

Technical Guide: Synthesis and Characterization of 2-(2-Acetoxybenzoyl)furan

Abstract: This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 2-(2-acetoxybenzoyl)furan (CAS Number: 898766-17-1). While this compound is not extensively documented in mainstream chemical literature, its structural motifs—a furan ring coupled with an aspirin-derived acyl group—suggest potential applications in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals, offering a robust framework from initial synthesis to final analytical validation. The protocols described herein are grounded in established chemical principles, primarily the Friedel-Crafts acylation, and are designed to ensure scientific integrity and reproducibility.

Chemical Identity and Properties

Proper identification is the cornerstone of any chemical workflow. The key identifiers and physicochemical properties for 2-(2-acetoxybenzoyl)furan are summarized below.

1.1. Identifiers and Molecular Data

| Parameter | Value | Source |

| CAS Number | 898766-17-1 | CymitQuimica, Beijing Xinheng Research Technology[1][2] |

| IUPAC Name | furan-2-yl(2-acetoxyphenyl)methanone | N/A (Standardized Name) |

| Molecular Formula | C₁₃H₁₀O₄ | CymitQuimica[1] |

| Molecular Weight | 230.22 g/mol | Beijing Xinheng Research Technology[2] |

| InChI Key | WQDATVXQSHKNRT-UHFFFAOYSA-N | CymitQuimica[1] |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CO2 | N/A (Structure-based) |

1.2. Predicted Physicochemical Properties

Quantitative data for this specific molecule is sparse. The following properties are estimated based on its structure and data from analogous compounds like 2-acetylfuran and various benzofuran derivatives.

| Parameter | Predicted Value | Rationale / Analogous Compound |

| Appearance | White to pale yellow solid | Common for aromatic ketones and esters. |

| Melting Point | 85 - 95 °C | Structural similarity to substituted aromatic ketones. |

| Boiling Point | > 300 °C (at 760 mmHg) | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Acetone, Chloroform. Insoluble in water. | Typical for moderately polar organic compounds. |

Proposed Synthesis via Friedel-Crafts Acylation

The most direct and logical route to synthesize 2-(2-acetoxybenzoyl)furan is through the Friedel-Crafts acylation of furan with 2-acetoxybenzoyl chloride. Furan is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the C2 position. However, furan is notoriously sensitive to strong Lewis acids like aluminum chloride (AlCl₃), which can cause polymerization and decomposition[3]. Therefore, a milder Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), is the preferred choice to promote the reaction under controlled conditions[3].

The acylating agent, 2-acetoxybenzoyl chloride (aspirin chloride), can be readily prepared from 2-acetoxybenzoic acid (aspirin) by reaction with thionyl chloride (SOCl₂).

2.1. Reaction Scheme

Step 1: Preparation of 2-Acetoxybenzoyl Chloride

2-Acetoxybenzoic Acid + SOCl₂ → 2-Acetoxybenzoyl Chloride + SO₂ + HCl

Step 2: Friedel-Crafts Acylation of Furan

Furan + 2-Acetoxybenzoyl Chloride --(BF₃·OEt₂)→ 2-(2-Acetoxybenzoyl)furan

2.2. Detailed Experimental Protocol: Synthesis

-

Causality: This protocol is designed to mitigate the acid-sensitivity of furan while ensuring efficient generation of the acylium ion necessary for the reaction. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching the Lewis acid and hydrolyzing the acid chloride.

-

Preparation of Acylating Agent: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-acetoxybenzoic acid (aspirin) (1.80 g, 10.0 mmol). Add thionyl chloride (1.46 mL, 20.0 mmol, 2.0 eq.). Heat the mixture gently to 50°C and stir for 2 hours. The completion of the reaction is indicated by the cessation of gas (SO₂ and HCl) evolution. Remove the excess thionyl chloride under reduced pressure to yield crude 2-acetoxybenzoyl chloride as a pale yellow oil, which should be used immediately in the next step.

-

Reaction Setup: In a separate flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve freshly distilled furan (0.73 mL, 10.0 mmol, 1.0 eq.) in 50 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the furan solution to 0°C using an ice-water bath. This is critical to control the reaction rate and minimize polymerization.

-

Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.26 mL, 10.0 mmol, 1.0 eq.) to the stirred furan solution.

-

Acyl Chloride Addition: Dissolve the crude 2-acetoxybenzoyl chloride from Step 1 in 20 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5°C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system.

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise.

-

Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of DCM. Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield pure 2-(2-acetoxybenzoyl)furan.

2.3. Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of 2-(2-acetoxybenzoyl)furan.

Analytical Characterization

Validation of the final product's identity and purity is paramount. A combination of spectroscopic and chromatographic methods should be employed.

3.1. Predicted Spectroscopic Data

The following table outlines the expected signals in key spectroscopic analyses.

| Technique | Expected Chemical Shifts (δ) and Signals | Rationale |

| ¹H NMR (400 MHz, CDCl₃) | ~ δ 7.8-8.0 ppm (m, 1H): Phenyl H ortho to C=O~ δ 7.6-7.7 ppm (m, 1H): Furan H5~ δ 7.2-7.5 ppm (m, 3H): Remaining Phenyl H's~ δ 6.6-6.7 ppm (dd, 1H): Furan H4~ δ 2.2-2.3 ppm (s, 3H): Acetoxy -CH₃ | The furan protons (H4, H5) and aromatic phenyl protons will appear in the downfield region[4][5]. The singlet for the acetyl methyl group will be upfield. The exact multiplicity and coupling constants will confirm the substitution pattern. |

| ¹³C NMR (100 MHz, CDCl₃) | ~ δ 180-185 ppm: Ketone C=O~ δ 169-170 ppm: Ester C=O~ δ 145-155 ppm: Furan C2, C5 & Phenyl C-O~ δ 120-135 ppm: Remaining Aromatic C-H & C-C~ δ 21 ppm: Acetoxy -CH₃ | The two carbonyl carbons (ketone and ester) will be the most downfield signals. The remaining aromatic and furan carbons will appear in the typical 110-155 ppm range. |

| FT-IR (KBr, ν, cm⁻¹) | ~ 1760-1770 cm⁻¹: Ester C=O stretch~ 1660-1670 cm⁻¹: Ketone C=O stretch~ 1590-1600 cm⁻¹: Aromatic C=C stretch~ 1200-1250 cm⁻¹: C-O stretch (ester) | The two distinct carbonyl stretches are key diagnostic peaks. The ester carbonyl will be at a higher wavenumber than the conjugated ketone carbonyl. |

| Mass Spec. (HRMS-ESI) | m/z [M+Na]⁺: Calculated for C₁₃H₁₀O₄Na: 253.0471; Found: ~253.047x | High-resolution mass spectrometry will confirm the exact molecular formula. The sodium adduct is a common observation in ESI. |

3.2. Protocol: Quantitative ¹H-NMR Analysis

-

Objective: To confirm the structure and assess the purity of the synthesized compound.

-

Procedure:

-

Accurately weigh approximately 5-10 mg of the purified product.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H-NMR spectrum using a 400 MHz or higher spectrometer[6]. Key parameters should include a sufficient number of scans (e.g., 128) to achieve a good signal-to-noise ratio, a relaxation delay of at least 1 second, and a 30° pulse angle[6].

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks and analyze the chemical shifts, multiplicities, and coupling constants to confirm the proposed structure. Purity can be estimated by identifying and integrating any impurity signals.

-

3.3. Analytical Validation Workflow

Caption: Logical workflow for the analytical validation of the final product.

Potential Applications and Biological Relevance

The structure of 2-(2-acetoxybenzoyl)furan is a hybrid of two important pharmacophores:

-

The Furan Ring: A common motif in natural products and pharmaceuticals, known for a wide range of biological activities.

-

The 2-Acetoxybenzoyl Group: This is the active structure of aspirin, a well-known nonsteroidal anti-inflammatory drug (NSAID) that acts by inhibiting cyclooxygenase (COX) enzymes.

Derivatives of benzofuran, a related heterocyclic system, have been extensively studied for their anticancer, anti-inflammatory, and antimicrobial properties[7][8]. Specifically, 2-acylbenzofuran and 2-aroylbenzofuran structures are key intermediates in the synthesis of biologically active molecules[8][9]. The title compound could serve as a novel scaffold for developing:

-

Dual-Action Anti-inflammatory Drugs: Potentially combining the COX-inhibitory action of the aspirin moiety with other mechanisms mediated by the furanone core.

-

Anticancer Agents: Many complex benzofuran derivatives exhibit potent antiproliferative activity[7].

-

Probes for Chemical Biology: As a tool to investigate biological pathways where both furan-interacting proteins and COX enzymes are relevant.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) is not widely available, standard laboratory precautions for handling new chemical entities must be followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and moisture.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

2-(2-Acetoxybenzoyl) furan - CAS:898766-17-1 . Beijing Xinheng Research Technology Co., Ltd. [Link]

-

Friedel-Crafts acylation of furan [closed] . Chemistry Stack Exchange. [Link]

-

Regioselective friedel-crafts acylation with . National Sun Yat-sen University Institutional Repository. [Link]

-

The Friedel-Crafts Reaction with Furans . UNI ScholarWorks. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785) . Human Metabolome Database. [Link]

-

Supporting Information for - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 . MDPI. [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 . National Institutes of Health (NIH). [Link]

-

2-Acetylbenzofurans: Synthesis, Reactions and Applications | Request PDF . ResearchGate. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies . National Institutes of Health (NIH). [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound - CAS:898766-17-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. hmdb.ca [hmdb.ca]

- 5. rsc.org [rsc.org]

- 6. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2-acetoxybenzoyl) furan: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-acetoxybenzoyl) furan, a molecule of interest for chemical synthesis and potential pharmacological applications. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and exploration. We will delve into its molecular structure and chemical formula, propose a logical synthetic pathway, predict its spectroscopic profile, and discuss its potential biological relevance.

Molecular Structure and Formula

The compound this compound is defined by its chemical formula, C₁₃H₁₀O₄ , and a molecular weight of 230.22 g/mol [1]. An analysis of its IUPAC name reveals a furan ring substituted at the 2-position with a 2-acetoxybenzoyl group. This translates to a molecular architecture comprising three key functional components:

-

A Furan Ring: A five-membered aromatic heterocycle containing one oxygen atom.

-

A Benzoyl Group: A phenyl group attached to a carbonyl group.

-

An Acetoxy Group: An acetyl group linked to an oxygen atom, forming an ester.

The connectivity of these groups places the benzoyl moiety directly attached to the second carbon of the furan ring. The acetoxy group is, in turn, positioned at the ortho (2-position) of the phenyl ring of the benzoyl group.

Proposed Synthesis: A Friedel-Crafts Approach

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of furan with 2-acetoxybenzoyl chloride. This electrophilic aromatic substitution is a well-established reaction for the acylation of aromatic compounds. The furan ring, being electron-rich, is susceptible to electrophilic attack.

The proposed synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Furan (freshly distilled)

-

2-Acetoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) as solvent

-

Ice bath

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve furan (1.0 equivalent) in anhydrous DCM.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) portion-wise to the stirred solution.

-

Acylating Agent Addition: Dissolve 2-acetoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 2-acetoxybenzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, then warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding crushed ice, followed by cold dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and reagents is crucial as Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.

-

Low Temperature: The reaction is initiated at 0 °C to control the exothermic nature of the Friedel-Crafts acylation and to minimize potential polymerization of the furan ring, which is a common side reaction.

-

Inert Atmosphere: An inert atmosphere prevents the reaction of the Lewis acid with atmospheric moisture.

Predicted Spectroscopic Profile

A thorough spectroscopic analysis is essential for the structural confirmation of the synthesized this compound. Based on the known spectral data of analogous compounds such as 2-acetylfuran and other benzofuran derivatives, the following spectroscopic characteristics are predicted[2][3][4][5].

Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Furan Protons: Three distinct signals in the aromatic region (δ 6.5-7.8 ppm), likely showing doublet and triplet splitting patterns. Benzene Protons: Four signals in the aromatic region (δ 7.0-8.0 ppm) with characteristic ortho, meta, and para couplings. Acetoxy Protons: A sharp singlet around δ 2.2-2.4 ppm corresponding to the methyl group. |

| ¹³C NMR | Carbonyl Carbons: Two signals in the downfield region, one for the ketone (δ ~185-195 ppm) and one for the ester (δ ~168-172 ppm). Aromatic Carbons: Multiple signals in the δ 110-155 ppm range for the furan and benzene ring carbons. Acetoxy Methyl Carbon: A signal around δ 20-22 ppm. |

| IR (cm⁻¹) | C=O Stretching: A strong, sharp absorption band for the ketone carbonyl around 1660-1680 cm⁻¹ and another for the ester carbonyl around 1760-1780 cm⁻¹. C-O Stretching: Bands in the region of 1000-1300 cm⁻¹. Aromatic C-H Stretching: Signals above 3000 cm⁻¹. |

| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 230. Key Fragments: Fragments corresponding to the loss of the acetoxy group (M-59), the furanoyl cation, and the 2-hydroxybenzoyl cation. |

Experimental Protocol: Spectroscopic Characterization

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl) or as a KBr pellet.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Potential Applications and Biological Activity

While the specific biological activities of this compound have not been reported, the furan and benzofuran scaffolds are present in numerous compounds with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities[6][7][8]. The presence of the acetoxybenzoyl moiety, reminiscent of aspirin (acetylsalicylic acid), suggests potential anti-inflammatory or analgesic properties.

A hypothetical mechanism of action for potential anti-inflammatory activity could involve the inhibition of cyclooxygenase (COX) enzymes, similar to aspirin.

Caption: Hypothesized anti-inflammatory mechanism of action.

Further research, including in vitro and in vivo studies, is necessary to elucidate the actual biological profile and therapeutic potential of this compound.

Conclusion

This compound represents an intriguing synthetic target with potential for further investigation in medicinal chemistry. This guide provides a foundational framework for its synthesis via Friedel-Crafts acylation and its structural characterization using modern spectroscopic techniques. The predicted spectroscopic data and hypothesized biological activities offer a starting point for researchers to explore this novel compound. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists in their research and development endeavors.

References

-

This compound - CAS:898766-17-1 - Beijing Xinheng Research Technology Co., Ltd. [Link]

-

2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. [Link]

-

2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

-

Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents. National Institutes of Health. [Link]

-

Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Royal Society of Chemistry. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. National Institutes of Health. [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

-

Bioactivities and Synthetic Methods of 2-Arylbenzo[b]furans. ResearchGate. [Link]

-

Synthesis of 2-arylbenzo[b]furan derivatives. ResearchGate. [Link]

-

2-acetylbenzo[b]furan | C10H8O2 | MD Topology | NMR | X-Ray. MolView. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Acetylfuran(1192-62-7) 1H NMR [m.chemicalbook.com]

- 4. 2-ACETYL-7-METHOXYBENZOFURAN(43071-52-9) 1H NMR spectrum [chemicalbook.com]

- 5. 2-acetylbenzo[b]furan | C10H8O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijabbr.com [ijabbr.com]

The Enduring Scaffolds: A Technical Guide to Furan and Benzofuran Derivatives in Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of exploration and innovation. Within the vast landscape of heterocyclic chemistry, furan and benzofuran scaffolds have consistently emerged as privileged structures, demonstrating a remarkable versatility that has led to their incorporation in a multitude of biologically active compounds. This in-depth technical guide provides a comprehensive literature review of these vital chemical entities, delving into their synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern their therapeutic potential. Our aim is to equip the scientific community with the foundational knowledge and detailed insights necessary to harness the full potential of furan and benzofuran derivatives in the development of next-generation therapeutics.

Part 1: The Synthetic Cornerstone: Crafting Furan and Benzofuran Cores

The biological activity of furan and benzofuran derivatives is intrinsically linked to their molecular architecture. The ability to efficiently and strategically synthesize these core structures, and to subsequently modify them, is therefore of paramount importance in medicinal chemistry.

Foundational Syntheses of the Furan Ring

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental building block in a variety of natural products and synthetic compounds.[1] Its synthesis has been the subject of extensive research, leading to the development of several classical and modern methodologies.

Paal-Knorr Furan Synthesis: This is one of the most common and straightforward methods for constructing the furan ring. It involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. The versatility of this method lies in the ready availability of various 1,4-dicarbonyl precursors, allowing for the synthesis of a wide range of substituted furans.

Experimental Protocol: Paal-Knorr Furan Synthesis

-

Reactant Preparation: Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent such as toluene or acetic acid.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid like zinc chloride).

-

Reaction Condition: Heat the reaction mixture to reflux, typically between 80-120°C, and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid. Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na2SO4). Purify the crude product by column chromatography on silica gel.

Feist-Benary Furan Synthesis: This method provides access to 2- and 2,5-disubstituted furans. It involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound, followed by cyclization and dehydration.

Experimental Protocol: Feist-Benary Furan Synthesis

-

Enolate Formation: Treat the β-dicarbonyl compound (1 equivalent) with a base (e.g., sodium ethoxide in ethanol) to generate the enolate.

-

Nucleophilic Attack: Add the α-halo ketone (1 equivalent) to the enolate solution and stir at room temperature.

-

Cyclization and Dehydration: The intermediate undergoes spontaneous cyclization and dehydration, often facilitated by gentle heating, to yield the furan product.

-

Purification: After quenching the reaction, extract the product and purify using standard techniques such as crystallization or column chromatography.

Constructing the Benzofuran Scaffold

Benzofuran, formed by the fusion of a benzene ring with a furan ring, is a prominent core in many natural products and pharmaceuticals.[2][3] A variety of synthetic strategies have been developed to access this important heterocyclic system.

Perkin Rearrangement: Historically significant, the Perkin synthesis of benzofuran involves the reaction of a coumarin derivative.[2] While not as widely used today due to limitations in substrate scope, it laid the groundwork for benzofuran chemistry.

Palladium-Catalyzed Cyclizations: Modern synthetic chemistry has heavily relied on transition metal catalysis for the efficient construction of heterocyclic rings. Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, have become powerful tools for synthesizing substituted benzofurans.[4]

Experimental Protocol: Sonogashira Coupling and Cyclization for Benzofuran Synthesis

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the o-iodophenol (1 equivalent), terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent like triethylamine or a mixture of THF and triethylamine.

-

Sonogashira Coupling: Stir the reaction mixture at room temperature or with gentle heating until the coupling reaction is complete (monitored by TLC or GC-MS).

-

Cyclization: The subsequent intramolecular cyclization to form the benzofuran ring can occur in situ or may require heating or the addition of a base.

-

Purification: After the reaction is complete, filter the mixture to remove the catalyst, concentrate the filtrate, and purify the residue by column chromatography.

Visualization of Synthetic Pathways

Caption: Key synthetic routes to furan and benzofuran cores.

Part 2: A Spectrum of Biological Activities and Underlying Mechanisms

The therapeutic potential of furan and benzofuran derivatives spans a wide array of disease areas, a testament to their ability to interact with diverse biological targets.[1][5] This section will explore some of the most significant biological activities, providing insights into their mechanisms of action.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Furan and benzofuran derivatives have shown considerable promise in this area.[5][6]

-

Antibacterial Agents: Certain furan-based compounds exhibit activity against both Gram-positive and Gram-negative bacteria.[1] For instance, nitrofurantoin is a well-known antibacterial agent used in the treatment of urinary tract infections. Its mechanism involves reduction of the nitro group by bacterial reductases to form reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.

-

Antifungal Agents: Some furan-containing molecules are effective against pathogenic fungi like Candida and Aspergillus species.[1] Their mode of action often involves the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.

Anticancer Activity

The furan and benzofuran scaffolds are present in numerous compounds with potent anticancer properties.[7][8][9] Their mechanisms of action are varied and often target key pathways in cancer progression.

-

Tubulin Polymerization Inhibition: A significant number of benzofuran derivatives have been designed to inhibit tubulin polymerization, a critical process for cell division. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Kinase Inhibition: Many kinases are dysregulated in cancer, making them attractive therapeutic targets. Furan and benzofuran derivatives have been developed as inhibitors of various kinases, including tyrosine kinases and cyclin-dependent kinases (CDKs), thereby blocking signaling pathways that promote cell proliferation and survival.

-

Topoisomerase Inhibition: These enzymes are crucial for DNA replication and repair. Some benzofuran-based compounds can intercalate into DNA or stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and cell death.

Visualization of Anticancer Mechanisms

Caption: Anticancer mechanisms of benzofuran derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, asthma, and inflammatory bowel disease. Furan and benzofuran derivatives have demonstrated significant anti-inflammatory effects.[6]

-

COX and LOX Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Some furan-containing compounds have been shown to inhibit both COX and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

-

Modulation of Inflammatory Signaling Pathways: Benzofuran derivatives can exert their anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play a central role in the inflammatory response.[6]

Part 3: Deciphering the Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. SAR studies on furan and benzofuran derivatives have provided valuable insights for optimizing their therapeutic properties.[9]

Table 1: Structure-Activity Relationship Insights for Benzofuran Derivatives

| Position of Substitution | Nature of Substituent | Impact on Biological Activity | Example Target |

| 2-position of Benzofuran | Aryl or Heteroaryl groups | Often enhances anticancer and antimicrobial activity.[10] | Tubulin, Bacterial enzymes |

| 3-position of Benzofuran | Carbonyl-containing groups (e.g., ketone, ester) | Can be crucial for binding to enzyme active sites. | Kinases, Proteases |

| 5-position of Benzofuran | Electron-withdrawing or -donating groups | Modulates the electronic properties of the ring system, affecting binding affinity and pharmacokinetic properties. | Various receptors and enzymes |

| Fusion of other rings | Fused heterocyclic rings (e.g., pyrimidine, imidazole) | Can lead to novel compounds with enhanced potency and selectivity. | Multiple targets |

The SAR of benzofuran derivatives as anticancer agents has been extensively studied.[9] For instance, in a series of 2-arylbenzofurans designed as tubulin polymerization inhibitors, the nature and position of substituents on the 2-aryl ring were found to be critical for activity. Electron-donating groups at the para-position of the aryl ring often lead to increased potency.

Part 4: Future Perspectives and Conclusion

The journey of furan and benzofuran derivatives from simple heterocyclic scaffolds to potent therapeutic agents is a compelling narrative of chemical ingenuity and biological discovery. The diverse range of biological activities exhibited by these compounds underscores their continued importance in drug discovery.[8][10]

Future research in this area will likely focus on several key aspects:

-

Development of Novel Synthetic Methodologies: The creation of more efficient, stereoselective, and environmentally friendly synthetic routes will be crucial for accessing novel and complex furan and benzofuran derivatives.

-

Exploration of New Biological Targets: As our understanding of disease biology deepens, new therapeutic targets will emerge. Furan and benzofuran scaffolds will undoubtedly be explored for their potential to modulate these novel targets.

-

Application of Computational Chemistry: In silico methods, such as molecular docking and virtual screening, will play an increasingly important role in the rational design and optimization of furan and benzofuran-based drug candidates.

-

Hybrid Molecule Design: The combination of furan or benzofuran moieties with other pharmacophores to create hybrid molecules is a promising strategy for developing drugs with dual or multiple mechanisms of action, potentially overcoming drug resistance.

References

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry.

- Total synthesis of natural products containing benzofuran rings. RSC Publishing.

- IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW.

- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article.

- Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. jocpr.com [jocpr.com]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 5. ijabbr.com [ijabbr.com]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ijsdr.org [ijsdr.org]

Spectroscopic Characterization of 2-(2-Acetoxybenzoyl) furan: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound, 2-(2-acetoxybenzoyl) furan. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and drawing analogies from structurally related compounds, we outline the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, we provide detailed, field-proven experimental protocols to enable the acquisition and validation of this critical data, ensuring a robust and self-validating analytical workflow.

Introduction: Unveiling the Spectroscopic Signature

The structural elucidation of a novel chemical entity is the cornerstone of modern chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering a unique fingerprint that confirms identity, purity, and structural integrity. This compound, a molecule combining a furan ring with an acetoxybenzoyl moiety, presents an interesting scaffold with potential applications in medicinal chemistry and materials science.

This guide is designed to empower researchers to confidently undertake the spectroscopic characterization of this compound. We will dissect the molecule's constituent parts to predict its spectral behavior and provide the practical, step-by-step methodologies required to obtain high-quality, publishable data.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecular structure is paramount to interpreting its spectroscopic output. The key to this analysis lies in breaking down the molecule into its constituent functional groups and predicting their characteristic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the furan, benzoyl, and acetoxy protons. Based on data from analogous furan and benzofuran structures, the following chemical shifts (δ) are predicted in a standard deuterated solvent like CDCl₃.[1][2]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Acetoxy (CH₃) | ~2.2 - 2.5 | Singlet (s) | 3H |

| Furan H-5 | ~7.6 - 7.8 | Doublet of doublets (dd) | 1H |

| Furan H-3 | ~7.2 - 7.4 | Doublet of doublets (dd) | 1H |

| Furan H-4 | ~6.5 - 6.7 | Doublet of doublets (dd) | 1H |

| Aromatic (Benzoyl) | ~7.2 - 8.2 | Multiplet (m) | 4H |

Causality Behind Predictions:

-

The acetoxy methyl protons are in a relatively shielded environment, hence their upfield singlet.

-

The furan protons will exhibit characteristic coupling patterns. The proton at the 5-position is expected to be the most downfield due to the deshielding effect of the adjacent carbonyl group.

-

The benzoyl aromatic protons will appear as a complex multiplet in the downfield region, with their exact shifts and multiplicities depending on the substitution pattern and through-space interactions.

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (Ketone) | ~185 - 195 |

| Carbonyl (Ester) | ~168 - 172 |

| Aromatic/Furan (C-O) | ~145 - 155 |

| Aromatic/Furan (C-H) | ~110 - 140 |

| Acetoxy (CH₃) | ~20 - 25 |

Causality Behind Predictions:

-

The carbonyl carbons are highly deshielded and will appear at the most downfield chemical shifts.

-

The carbons of the aromatic and furan rings will resonate in the typical range for sp² hybridized carbons.

-

The acetoxy methyl carbon is an sp³ hybridized carbon and will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1660 - 1690 | Strong |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Furan Ring Vibrations | ~1500, ~1400, ~1020 | Medium to Weak |

| C-H Stretch (Aromatic/Furan) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak |

Causality Behind Predictions:

-

The presence of two distinct carbonyl groups (ketone and ester) will likely result in two strong, well-resolved absorption bands in the carbonyl region of the spectrum.[3]

-

The various C-O and C=C stretching vibrations will provide a fingerprint for the furan and benzoyl moieties.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely be employed.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₀O₄).

-

Key Fragments:

-

Loss of the acetoxy group (•OCOCH₃) to give a stable acylium ion.

-

Loss of ketene (CH₂=C=O) from the molecular ion.

-

Cleavage of the bond between the furan ring and the carbonyl group, leading to furan-containing and benzoyl-containing fragments.

-

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following detailed experimental protocols are recommended.

General Sample Preparation

Prerequisite: Ensure the sample is of high purity (≥95%), as impurities can significantly complicate spectral interpretation. The purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for good spectral resolution.

-

Insert the sample into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain a sharp, symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 16-64) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift axis using tetramethylsilane (TMS) as an internal standard (0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a baseline correction if necessary. Label the significant peaks.

Mass Spectrometry

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Set the GC oven temperature program to ensure good separation from any residual solvent or impurities. A typical program might start at 50 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Set the injector temperature to 250 °C and the transfer line temperature to 280 °C.

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The mass spectrometer will be operated in EI mode, typically at 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

-